Vermixocin A is sourced from Talaromyces purpurogenus, which is known for producing various bioactive secondary metabolites. The extraction of Vermixocin A typically involves culturing the fungus under specific conditions that favor the production of this compound, followed by solvent extraction and purification techniques such as chromatography .
The synthesis of Vermixocin A can be approached through both natural extraction from fungal sources and semi-synthetic modifications. The natural synthesis involves fermentation processes where the fungus is cultivated in specific media conducive to metabolite production.
Technical Details:
Vermixocin A has a molecular formula of C21H24O7, indicating it contains 21 carbon atoms, 24 hydrogen atoms, and 7 oxygen atoms. The structure features multiple functional groups including hydroxyls and esters, contributing to its biological activity.
Data:
Vermixocin A participates in various chemical reactions typical of polyketides, including esterification and reduction reactions. These reactions are crucial for modifying its structure to enhance biological activity.
Technical Details:
The mechanism of action of Vermixocin A primarily involves the inhibition of RNA synthesis in target cells. This is achieved by interfering with the incorporation of labeled uridine into RNA, thereby disrupting normal cellular function.
Data:
Vermixocin A has several scientific applications owing to its antimicrobial and antitumor properties:
Penicillium species are prolific producers of structurally diverse secondary metabolites with significant biological activities. These compounds arise from biosynthetic gene clusters (BGCs) encoding multi-enzyme complexes that assemble core scaffolds followed by tailoring modifications. Vermixocin A (C~21~H~24~O~6~), initially isolated from Penicillium vermiculatum [1], belongs to the dibenzo[b,g][1,5]dioxocin class of polyketides. Its biosynthesis occurs under specific physiological conditions linked to fungal developmental stages and environmental cues [4]. Genomic analyses reveal that Penicillium spp. harbor 25,000+ non-redundant BGCs, with Vermixocin A’s cluster representing a specialized adaptation for ecological interactions [2].
Table 1: Vermixocin A and Structural Analogs in Penicillium/Talaromyces spp.
Compound | Molecular Formula | Ring System | Producing Species | Key Modifications |
---|---|---|---|---|
Vermixocin A | C~21~H~24~O~6~ | Dibenzo-dioxocin | P. vermiculatum | 11-Hydroxy, 4-methoxy, 9-methyl |
Vermixocin B | C~23~H~26~O~7~ | Dibenzo-dioxocin | P. vermiculatum | Additional epoxy moiety |
Dehydroisopenicillide | C~21~H~22~O~6~ | Dibenzo-dioxocin | Talaromyces spp. | Δ~1',3'~ dehydration |
5′-Hydroxypenicillide | C~21~H~24~O~7~ | Dibenzo-dioxocin | P. chrysogenum MT-12 | C-5′ hydroxylation |
Vermixocin A is synthesized via a type I iterative polyketide synthase (PKS) system. The core scaffold assembly involves:
The PKS exhibits non-colinear domain usage, where tailoring domains act iteratively on intermediate chains. Kinetic studies show ACP-bound intermediates undergo in trans malonylation by FabD-like transferases, enhancing efficiency [5]. Gene cluster analysis predicts a minimal PKS configuration: KS-AT-ACP-KR-TE, with auxiliary redox domains enabling dehydration/epoxidation in Vermixocin B [7] [10].
Table 2: Key Enzymatic Domains in Vermixocin PKS Cluster
Domain | Function | Conserved Motif | Role in Vermixocin Pathway |
---|---|---|---|
KS | Carbon-carbon bond formation | Cys-His-His | Polyketide chain elongation |
AT | Malonyl-CoA selection/loading | GHSxG | Extender unit recruitment |
KR | β-Keto reduction | NADPH-binding | Hydroxyl group introduction |
DH | Dehydration (absent in Vermixocin A) | His-Asp motif | Not utilized in Vermixocin A |
TE | Macrocyclization/release | Ser-His-Asp catalytic triad | Lactonization to form dioxocin ring |
The Vermixocin BGC is governed by a hierarchical regulatory network:
Comparative genomics across 23 Penicillium species shows the Vermixocin cluster exists as fragmented remnants in non-producing strains, indicating lineage-specific gene loss. Intact clusters display synteny with gliotoxin BGCs, suggesting ancestral functional linkage [6].
Following PKS assembly, Vermixocin A undergoes enzymatic tailoring:
In vitro reconstitution demonstrates methyltransferase activity precedes hydroxylation, as demethylated intermediates accumulate in P450-knockout strains [7].
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